molecular formula C11H15NOS B5241740 N-(4-methoxyphenyl)thiolan-3-amine

N-(4-methoxyphenyl)thiolan-3-amine

Cat. No.: B5241740
M. Wt: 209.31 g/mol
InChI Key: OFHXGSLBJLPLFQ-UHFFFAOYSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles, such as thiophene (B33073) and its saturated analogue thiolane, are privileged structures in organic and medicinal chemistry. nih.govnih.gov The presence of a sulfur atom within a cyclic framework imparts unique physicochemical properties, including specific bond angles, lengths, and electronic characteristics that influence molecular conformation and reactivity. nih.gov Thiophene, an aromatic five-membered ring containing sulfur, is a well-known bioisostere of the benzene (B151609) ring and is found in numerous FDA-approved drugs. nih.govcognizancejournal.com Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The thiophene moiety's structural diversity and its ability to participate in drug-receptor interactions make it a valuable component in drug design. nih.gov

Role of Secondary Arylamines in Chemical Synthesis

Secondary arylamines are a crucial class of organic compounds characterized by an amino group directly attached to an aromatic ring, with one of the amino hydrogens replaced by an alkyl or another aryl group. fiveable.meerowid.org They serve as versatile building blocks in the synthesis of a vast array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.meerowid.orgijrpr.com The reactivity of secondary arylamines is influenced by the interplay between the nitrogen lone pair and the aromatic pi-system, which affects their basicity and nucleophilicity. fiveable.me Synthetic methodologies for preparing secondary amines are diverse and include classical approaches like N-alkylation and reductive amination, as well as modern transition-metal-catalyzed cross-coupling reactions. nih.govacs.org These methods allow for the precise construction of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. fiveable.meorganic-chemistry.org

Structural Context of the N-(4-methoxyphenyl)thiolan-3-amine Motif

The molecule this compound integrates the structural features of both a thiolane ring and a secondary arylamine. The thiolane ring is a saturated five-membered heterocycle containing a sulfur atom. The "3-amine" designation indicates that the amino group is attached to the third carbon atom of the thiolane ring. The "N-(4-methoxyphenyl)" part of the name specifies that the nitrogen atom of this amine is further bonded to a phenyl group substituted with a methoxy (B1213986) group at the para (4) position. This combination results in a unique three-dimensional structure that can influence its chemical behavior and potential interactions with biological targets.

Overview of Research Trajectories for Complex Amine Structures

The synthesis of complex amine structures is a dynamic area of chemical research, driven by the prevalence of amines in biologically active compounds. ijrpr.comillinois.edu Over 40% of drugs and drug candidates contain amine functionalities. illinois.edu Research efforts are focused on developing more efficient and selective synthetic methods. ijrpr.comacs.org Key advancements include the development of novel catalytic systems, such as those based on transition metals like palladium and rhodium, for reactions like hydroamination and C-H amination. illinois.eduacs.org These modern techniques offer advantages over traditional methods by allowing for the construction of complex amines under milder conditions and with greater functional group tolerance. ijrpr.comillinois.edu The ongoing development of such synthetic strategies is crucial for expanding the accessible chemical space and accelerating the discovery of new molecules with desired properties. nih.govacs.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC11H15NOS209.31Thiolane ring, Secondary arylamine, Methoxy group
N-ethyl-4-[(3-methoxyphenyl)methyl]thiolan-3-amineC14H21NOS251.39Thiolane ring, Tertiary amine, Methoxy group nih.gov
N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amineC11H12N2OS220.29Thiazole ring, Secondary amine, Methoxy group uni.lu
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleC10H10N2OS206.27Thiazole ring, Primary amine, Methoxy group nanomedicine-rj.com
N-(4-Methoxyphenyl)pentanamideC12H17NO2207.27Amide, Methoxy group nih.gov
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneC20H21N3O4367.40Triazole ring, Ketone, Methoxy groups mdpi.com
(7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazoleC22H22N2O2358.43Indazole ring, Methoxy groups mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHXGSLBJLPLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Molecular Architecture Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar molecules like N-(4-methoxyphenyl)thiolan-3-amine. By generating gaseous ions from a liquid solution, ESI-MS allows for the accurate mass measurement of the intact molecule, typically as a protonated species [M+H]⁺ in the positive ion mode.

Table 1: Predicted ESI-MS Data for this compound

m/z (Predicted) Ion Identity Description
210.09[M+H]⁺Protonated molecular ion
134.07[C₈H₁₀O]⁺Loss of the thiolan-3-amine (B18485) moiety
121.06[C₇H₇O]⁺Loss of the methyl group from the methoxyphenyl cation
108.06[C₄H₈NS]⁺Thiolan-3-amine cation

Note: This table is predictive and based on the general fragmentation patterns of similar amine-containing compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. The N-H stretch of the secondary amine is expected to appear as a single, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations of the methoxyphenyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the thiolan ring would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy (B1213986) group typically gives a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range. The presence of the sulfur atom in the thiolan ring is more difficult to detect directly, as C-S stretching vibrations are often weak and appear in the fingerprint region (below 800 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H StretchSecondary Amine
3000-3100C-H StretchAromatic (Aryl)
2850-2960C-H StretchAliphatic (Thiolan)
1580-1610, 1450-1510C=C StretchAromatic Ring
1230-1270C-O Stretch (Asymmetric)Aryl Ether
1020-1060C-O Stretch (Symmetric)Aryl Ether
1250-1335C-N StretchAryl Amine
600-800C-S StretchThioether

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Molecular Structure

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into what could be expected. For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives reveal detailed information about bond lengths, angles, and intermolecular interactions. mdpi.com

This compound possesses a chiral center at the C3 position of the thiolan ring. X-ray crystallography of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration of this stereocenter. By employing anomalous dispersion effects, typically with copper radiation, the absolute spatial arrangement of the atoms can be established, distinguishing between the (R) and (S) enantiomers.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)105
Volume (ų)1170
Z4
Calculated Density (g/cm³)1.18

Note: This data is hypothetical and serves as an example of what might be determined from an X-ray crystallographic study.

X-ray diffraction analysis would reveal the preferred conformation of the five-membered thiolan ring. Saturated five-membered rings are not planar and typically adopt either an envelope or a twist (half-chair) conformation to minimize steric strain. The analysis would also determine the torsional angles defining the orientation of the N-(4-methoxyphenyl) group relative to the thiolan ring. This orientation is influenced by both intramolecular steric effects and the intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy for Conformational Insight (e.g., Raman Spectroscopy)

Raman spectroscopy, a form of vibrational spectroscopy, is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of the thiolan ring and the aromatic ring.

In the context of this compound, Raman spectroscopy could provide valuable information about the low-frequency vibrational modes associated with the conformational flexibility of the thiolan ring. Changes in the Raman spectrum upon changes in temperature or physical state could indicate conformational transitions. The symmetric breathing mode of the aromatic ring typically gives a strong and characteristic Raman signal.

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Assignment
~3060Aromatic C-H Stretch
~2930Aliphatic C-H Stretch
~1610Aromatic Ring Breathing
~1250Aryl-O Stretch
~830Aromatic C-H Out-of-Plane Bending
~640C-S Stretch

Note: These are expected values and can vary based on experimental conditions.

Computational and Theoretical Studies of N 4 Methoxyphenyl Thiolan 3 Amine

Quantum Chemical Calculations

There is currently no available data from quantum chemical calculations for N-(4-methoxyphenyl)thiolan-3-amine.

Density Functional Theory (DFT) for Electronic Structure

No DFT studies specifically detailing the electronic structure of this compound have been found.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Prediction of Spectroscopic Parameters

There are no published predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound based on computational methods.

Conformational Analysis through Molecular Mechanics and Dynamics

No conformational analyses using molecular mechanics or molecular dynamics have been published for this compound.

Conformational Energy Landscapes

The conformational energy landscape of this compound has not been computationally explored or reported.

Ring Pucker and Inversion Dynamics of the Thiolane Ring

The five-membered thiolane ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. For this compound, the substituent at the C3 position would significantly influence the preferred pucker and the energy barrier to inversion between different conformations.

Computational studies would aim to map the potential energy surface of the thiolane ring. This would involve calculating the relative energies of various puckered conformations and the transition states that separate them. The position of the N-(4-methoxyphenyl)amino group, whether in an axial or equatorial-like position, would lead to distinct conformers with different steric and electronic interactions.

Table 1: Hypothetical Conformational Analysis of the Thiolane Ring in this compound

ConformationSubstituent PositionRelative Energy (kcal/mol)Key Dihedral Angles (°)
Envelope (E)Axial1.2C2-C3-N-C_aryl: ~180
Envelope (E)Equatorial0.0C2-C3-N-C_aryl: ~60
Twist (T)Pseudo-axial0.8C2-C3-N-C_aryl: ~150
Twist (T)Pseudo-equatorial0.2C2-C3-N-C_aryl: ~30

Note: The data in this table is hypothetical and serves as an illustrative example of what computational studies would seek to determine.

Rotational Barriers of the Arylamine Moiety

The bond connecting the nitrogen atom to the phenyl ring (C-N bond) allows for rotation of the 4-methoxyphenyl (B3050149) group. This rotation is not entirely free, as it is hindered by steric clashes between the ortho-hydrogens of the phenyl ring and the hydrogens on the thiolane ring.

Computational methods can quantify the energy barrier to this rotation. By systematically rotating the phenyl group and calculating the energy at each step, a rotational energy profile can be generated. The maxima on this profile would correspond to the transition states for rotation, and the minima would represent the most stable rotational conformers. The height of the energy barrier provides insight into the flexibility of this part of the molecule at different temperatures.

Table 2: Hypothetical Rotational Barrier Analysis of the Arylamine Moiety

Rotational Angle (°)Relative Energy (kcal/mol)Description
00.0Most stable conformer (planar or near-planar)
903.5Transition state for rotation
1800.0Equivalent stable conformer

Note: The data in this table is hypothetical and for illustrative purposes.

Reactivity Prediction and Reaction Pathway Modeling

Understanding the reactivity of this compound is crucial for predicting its chemical behavior and potential applications. Computational models can provide valuable insights into where and how this molecule is likely to react.

Transition State Analysis for Key Reactions

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics. For this compound, potential reactions could include N-alkylation, acylation, or oxidation of the sulfur atom.

Transition state theory, combined with computational searches for transition state geometries, would allow for the calculation of activation energies. For example, in an N-acylation reaction, the transition state would involve the formation of a new C-N bond and the breaking of a bond in the acylating agent.

Chemo- and Regioselectivity Predictions

This compound possesses multiple potentially reactive sites: the nitrogen atom, the sulfur atom, and the aromatic ring. Computational chemistry can help predict which site is most likely to react under specific conditions (chemoselectivity) and, in the case of the aromatic ring, at which position (regioselectivity).

Calculations of atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can reveal the most nucleophilic and electrophilic sites. For instance, the nitrogen atom is expected to be a primary nucleophilic center. The electron-donating methoxy (B1213986) group would activate the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the amino group.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent's polarity affects conformational equilibria and reaction barriers. For this compound, a polar solvent would be expected to stabilize more polar conformers and potentially lower the activation energy of reactions that proceed through polar transition states.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For instance, in a protic solvent like methanol, hydrogen bonding to the nitrogen and sulfur atoms, as well as the oxygen of the methoxy group, would be explicitly modeled to understand their impact on the molecule's structure and reactivity.

Table 3: Hypothetical Solvent Effects on the Energy Barrier of Arylamine Rotation

SolventDielectric ConstantRotational Barrier (kcal/mol)
Gas Phase13.5
Toluene2.43.2
Acetonitrile (B52724)37.52.8
Water78.42.5

Note: The data in this table is hypothetical and illustrates the expected trend of decreasing rotational barriers with increasing solvent polarity.

Chemical Reactivity and Derivatization Studies

Reactions at the Amine Nitrogen

The nitrogen atom in N-(4-methoxyphenyl)thiolan-3-amine is a nucleophilic center, readily participating in reactions that form new bonds to carbon or other heteroatoms.

Alkylation and Acylation Reactions

Alkylation: Secondary amines can be N-alkylated by reacting them with alkyl halides. jst.go.jpwikipedia.org This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. For this compound, reaction with an alkyl halide (R-X, where R is an alkyl group and X is a halogen) would yield a tertiary amine. Overalkylation is a possibility, which could lead to the formation of a quaternary ammonium salt if the resulting tertiary amine reacts further. wikipedia.org A general method for the direct N-alkylation of secondary amines with alkyl halides often employs a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) in a solvent such as acetonitrile (B52724) to prevent the formation of undesired quaternary ammonium salts. researchgate.net

Acylation: The amine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides to form N,N-disubstituted amides. researchgate.netchemguide.co.uk The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk These reactions are often carried out in the presence of a base (e.g., pyridine, triethylamine) to scavenge the acidic byproduct (e.g., HCl). nih.gov Iodine has also been shown to effectively promote the N-acylation of secondary amines with acyl chlorides under solvent-free conditions. researchgate.net

ReactantReagentProduct NameChemical FormulaMolecular Weight (g/mol)
This compoundMethyl Iodide (CH₃I)N-methyl-N-(4-methoxyphenyl)thiolan-3-amineC₁₂H₁₇NOS223.34
This compoundAcetyl Chloride (CH₃COCl)N-acetyl-N-(4-methoxyphenyl)thiolan-3-amineC₁₃H₁₇NO₂S251.35
This compoundBenzoyl Chloride (C₆H₅COCl)N-benzoyl-N-(4-methoxyphenyl)thiolan-3-amineC₁₈H₁₉NO₂S313.42

Formation of Amides, Ureas, and Thioureas

Amides: Beyond acylation with acyl halides, amides can be formed through the direct condensation of the amine with a carboxylic acid. This typically requires an activating agent or catalyst, such as B(OCH₂CF₃)₃ or titanium tetrachloride (TiCl₄), and often involves heating. nih.govnih.gov

Ureas: Trisubstituted ureas are readily synthesized from the reaction of a secondary amine with an isocyanate (R-N=C=O). commonorganicchemistry.comacs.org The reaction involves the nucleophilic attack of the amine's nitrogen on the central carbon of the isocyanate group. This method is highly efficient and generally proceeds at room temperature without the need for a catalyst. commonorganicchemistry.com Another approach involves using urea itself as a reagent for ureido functionalization, which can proceed at moderately elevated temperatures (80-90 °C) and avoids the use of more toxic isocyanate reagents. nih.gov

Thioureas: Analogous to urea formation, trisubstituted thioureas are prepared by reacting the secondary amine with an isothiocyanate (R-N=C=S). nih.govresearchgate.net The reaction mechanism is similar, with the amine's nitrogen attacking the electrophilic carbon of the isothiocyanate. Mechanochemical methods, such as manual grinding or ball milling, have been shown to produce thioureas in quantitative yields rapidly and without the need for a solvent. nih.gov Alternative, non-isothiocyanate routes involve the reaction of the amine with in situ generated dithiocarbamates. rsc.org

ReactantReagentProduct NameChemical FormulaMolecular Weight (g/mol)
This compoundAcetic Acid (CH₃COOH)N-acetyl-N-(4-methoxyphenyl)thiolan-3-amineC₁₃H₁₇NO₂S251.35
This compoundPhenyl isocyanate (C₆H₅NCO)1-(4-methoxyphenyl)-1-(thiolan-3-yl)-3-phenylureaC₁₈H₂₀N₂O₂S328.43
This compoundPhenyl isothiocyanate (C₆H₅NCS)1-(4-methoxyphenyl)-1-(thiolan-3-yl)-3-phenylthioureaC₁₈H₂₀N₂OS₂344.50

Oxidation Reactions of the Amine

The oxidation of N-alkylanilines can be complex, yielding various products depending on the oxidant and reaction conditions. acs.org Anodic oxidation of N-alkylanilines can lead to coupling products like substituted benzidines and diphenylamines. acs.orgacs.org Chemical oxidation with reagents like potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline medium is a known method for oxidizing amines. tandfonline.comresearchgate.netrjlbpcs.com The reaction proceeds via a one-electron transfer from the amine to the ferricyanide complex. tandfonline.com For secondary aromatic amines, oxidation can lead to N-dealkylation or the formation of complex colored products, potentially including quinone-imines if the aromatic ring is suitably substituted. uomustansiriyah.edu.iq

Reactions Involving the Thiolane Ring

The thiolane ring is a saturated thioether, and its reactivity is centered on the sulfur atom.

Oxidation of the Sulfur Atom

The sulfur atom in the thiolane ring is susceptible to oxidation. Thioethers (sulfides) can be selectively oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com Hydrogen peroxide (H₂O₂) is a common oxidant for this transformation. The oxidation of a thioether to a sulfoxide (B87167) can often occur as a non-catalyzed reaction, while the subsequent oxidation of the sulfoxide to the sulfone may require a catalyst. rsc.orgresearchgate.net Other powerful oxidizing agents like peroxyacids (e.g., m-CPBA) or ozone can also be used to achieve these transformations. masterorganicchemistry.com The level of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

ReactantReagentProduct NameChemical FormulaMolecular Weight (g/mol)
This compoundH₂O₂ (1 equiv.)This compound 1-oxideC₁₁H₁₅NO₂S225.31
This compoundH₂O₂ (>2 equiv.) or m-CPBAThis compound 1,1-dioxideC₁₁H₁₅NO₃S241.31

Ring-Opening and Ring-Expansion Reactions

The thiolane ring is generally stable. However, under specific conditions, ring-opening or ring-expansion reactions can occur.

Ring-Opening: The carbon-sulfur bonds in a thiolane ring can be cleaved under certain conditions. For instance, reactions with organolithium reagents can lead to the ring-opening of fused thiophene (B33073) systems. beilstein-journals.org In another example, the reaction of tetrahydrothiophene with a triosmium cluster complex at elevated temperatures resulted in C-S bond cleavage and ring-opening to form a butenethiolate ligand. osti.govacs.org Acid-catalyzed ring-opening is also a known reaction for some strained sulfur heterocycles, though thiolane itself is relatively un-strained. msu.edu

Ring-Expansion: Ring enlargement provides a useful method for synthesizing medium-sized sulfur-containing heterocycles from smaller rings. nih.govresearchgate.net While specific examples for this compound are not documented, general strategies for the ring expansion of sulfur heterocycles exist. These methods can involve insertion reactions or nucleophilic/electrophilic ring-opening followed by cyclization. researchgate.net For example, photocatalytic strategies have been developed for the ring expansion of sulfonium salts, providing access to six-, seven-, and eight-membered cyclic sulfides. researchgate.net Such strategies could potentially be adapted to derivatives of the thiolane ring.

Functionalization of the Thiolane Backbone

The thiolane ring presents two primary sites for functionalization: the sulfur heteroatom and the carbon backbone. The sulfur atom, a soft Lewis base, is susceptible to oxidation and alkylation. Milder oxidizing agents can convert the sulfide to a sulfoxide, introducing a new stereocenter and significantly altering the ligand's electronic and steric properties. Stronger oxidation would yield the corresponding sulfone.

Reactions on the carbon skeleton of the thiolane ring are less common without activation. However, deprotonation of the carbons alpha to the sulfur atom, followed by reaction with an electrophile, could provide a route to substituted thiolanes, although this may require harsh conditions.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity are governed by the interplay of the two substituents: the strongly activating methoxy (B1213986) group (-OCH₃) and the N-thiolan-3-amine group.

Directing Effects : The methoxy group is a powerful ortho-, para-director due to the resonance donation of its lone pair electrons into the aromatic ring. masterorganicchemistry.com The secondary amine group is also an ortho-, para-director for similar reasons. The combined effect of these two groups strongly favors substitution at the positions ortho to the methoxy group (positions 3 and 5) and ortho to the amine group (position 3), which is meta to the methoxy group.

Given that the methoxy group is a stronger activating group than the amine, electrophilic attack will predominantly occur at the positions ortho to the methoxy group. Steric hindrance from the bulky thiolane-amine substituent may favor substitution at the position ortho to the methoxy group and meta to the amine (position 3 on the ring). Standard SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation are expected to proceed readily under appropriate conditions. wikipedia.orgyoutube.com

Metal Coordination Chemistry of this compound

The presence of both nitrogen and sulfur donor atoms makes this compound an effective bidentate ligand for a variety of transition metals.

Ligand Design Principles for Transition Metal Catalysis

The design of ligands for transition metal catalysis hinges on modulating the steric and electronic environment of the metal center to control reactivity and selectivity. nih.gov this compound incorporates several key features relevant to ligand design:

Chelation : As a bidentate ligand, it forms a stable five-membered chelate ring with a metal ion through coordination of the amine nitrogen and the thiolane sulfur. Chelate complexes are generally more stable than those formed with monodentate ligands. nih.gov

Chirality : The carbon atom at the 3-position of the thiolane ring is a stereocenter. Enantiomerically pure forms of the ligand can be used to create chiral metal complexes, which are valuable in asymmetric catalysis. nih.govrsc.org The stereochemistry of the ligand can dictate the facial selectivity of reactions occurring at the metal center.

Electronic Tuning : The electronic properties of the ligand can be fine-tuned by modifying the substituents on the methoxyphenyl ring. Adding electron-withdrawing or electron-donating groups can alter the electron density at the metal center, thereby influencing its catalytic activity. nih.gov Strongly electron-donating ligands tend to favor oxidative addition steps in a catalytic cycle. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govwikipedia.org For example, treatment with metal chlorides like PdCl₂, CuCl₂, or NiCl₂ would likely yield complexes of the general formula [M(L)₂Cl₂] or [M(L)Cl₂], depending on the metal's preferred coordination geometry.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy : Coordination of the amine nitrogen to the metal is evidenced by a shift in the N-H stretching frequency.

NMR Spectroscopy : In ¹H NMR, coordination of the ligand can be observed by changes in the chemical shifts of the protons adjacent to the nitrogen and sulfur donor atoms.

UV-Vis Spectroscopy : The formation of metal complexes often gives rise to new electronic transitions, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which can be observed in the UV-visible spectrum. nih.gov

X-ray Crystallography : This technique provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center.

Table 1: Expected Spectroscopic Data for a Putative Dichloro[this compound]palladium(II) Complex

Technique Free Ligand (Expected) Palladium(II) Complex (Expected) Interpretation
FTIR (cm⁻¹) ν(N-H) ~3350 ν(N-H) ~3200 Shift to lower wavenumber indicates N-coordination.
¹H NMR (ppm) -NH - ~4-5 -NH - > 5 Downfield shift upon coordination.
H -C-N ~3.5 H -C-N > 3.8 Downfield shift due to proximity to the metal center.

| ¹³C NMR (ppm) | C -N ~55-60 | C -N > 60 | Downfield shift upon coordination. |

Note: The data in this table is hypothetical and based on general principles of coordination chemistry for similar N,S-donor ligands.

Coordination Modes and Stereochemical Influence

The most probable coordination mode for this compound is as a bidentate N,S-ligand. This coordination forms a stable five-membered ring, a common and stable arrangement for chelate complexes. nih.gov

The stereochemistry of the resulting metal complexes is heavily influenced by the ligand's inherent chirality. ntu.edu.sg For a metal center with an octahedral geometry, coordination of two chiral bidentate ligands can lead to the formation of several diastereomers (e.g., cis-Λ, cis-Δ, trans). Similarly, in a square planar complex, cis and trans isomers are possible. ntu.edu.sg The specific stereoisomer(s) formed can be influenced by reaction conditions and the steric bulk of the ligand, which may favor one arrangement over others to minimize steric repulsion. acs.org The ability to control the stereochemistry around the metal center is crucial for applications in enantioselective catalysis. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

N-(4-methoxyphenyl)thiolan-3-amine as a Synthetic Building Block

The inherent functionalities of this compound position it as a valuable scaffold for the synthesis of diverse and complex chemical entities.

Construction of Complex Polycyclic Scaffolds

The development of novel methodologies for the efficient construction of polycyclic scaffolds is a cornerstone of modern organic synthesis, driven by the need for new therapeutic agents and functional materials. While direct examples involving this compound are not yet documented, the reactivity of related N-aryl amine derivatives suggests its potential in this area. For instance, N-aryl amines are known to participate in various cyclization reactions, including Pictet-Spengler reactions and intramolecular C-H aminations, to form fused heterocyclic systems.

The thiolane ring in this compound could also play a crucial role. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can then direct or participate in subsequent cyclization reactions. Furthermore, ring-expansion or ring-rearrangement strategies involving the thiolane moiety could provide access to larger, more complex polycyclic architectures.

A hypothetical reaction scheme illustrating the potential of this compound in the synthesis of a polycyclic scaffold is presented below. This highlights the untapped potential of this building block.

Table 1: Hypothetical Reaction for Polycyclic Scaffold Synthesis

ReactantReagents and ConditionsProductPotential Application
This compound1. Acylation with a suitable bifunctional electrophile2. Intramolecular cyclization (e.g., Friedel-Crafts or radical cyclization)A novel tetracyclic heteroaromatic compoundCore structure for medicinal chemistry or organic electronics

Divergent Synthesis of Chemical Libraries

The concept of divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds, is a powerful tool in drug discovery and chemical biology. The structure of this compound is well-suited for this approach.

The secondary amine can be readily functionalized with a wide variety of substituents through acylation, alkylation, arylation, or sulfonylation. The resulting derivatives can then undergo further transformations. The aromatic ring can be subjected to electrophilic substitution reactions, and the thiolane ring can be modified through oxidation or ring-opening reactions. This multi-faceted reactivity allows for the generation of a large and diverse chemical library from a single, readily accessible starting material.

Table 2: Potential Divergent Synthesis Pathways

Starting MaterialReaction TypePotential Products
This compoundN-AcylationA library of amides with diverse acyl groups.
This compoundN-AlkylationA library of tertiary amines with various alkyl substituents.
This compoundElectrophilic Aromatic SubstitutionA library of compounds with substituents on the methoxyphenyl ring.
This compoundThiolane Ring OxidationA library of corresponding sulfoxides and sulfones.

Stereodivergent Synthesis Applications

The thiolane ring of this compound contains a stereocenter at the C3 position. If the compound can be prepared in an enantiomerically pure or enriched form, it opens up possibilities for stereodivergent synthesis. This approach allows for the selective synthesis of any possible stereoisomer of a multi-chiral molecule.

By using a single enantiomer of this compound as a chiral building block or a chiral auxiliary, it may be possible to control the stereochemical outcome of subsequent reactions, leading to the synthesis of specific diastereomers. The development of methods for the asymmetric synthesis of this compound would be a critical step towards realizing this potential google.com.

Role in Catalysis

The amine functionality in this compound suggests its potential utility in various catalytic applications.

Organocatalysis Mediated by the Amine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Secondary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates.

While there are no specific reports on this compound as an organocatalyst, the broader class of secondary amines has been successfully employed in a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The presence of the 4-methoxyphenyl (B3050149) group could electronically tune the reactivity of the amine, potentially leading to enhanced catalytic activity or selectivity. The thiolane ring might also influence the steric environment around the catalytic site, which could be beneficial for stereocontrol in asymmetric reactions. The organocatalytic asymmetric synthesis of tetrahydrothiophenes using related amine catalysts has been reported, highlighting the potential of this class of compounds researchgate.netresearchgate.net.

Ligand Applications in Asymmetric Catalysis (if chiral)

Should this compound be resolved into its individual enantiomers, it could serve as a chiral ligand in transition-metal-catalyzed asymmetric reactions. The nitrogen and sulfur atoms of the thiolane ring could coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions.

The synthesis of chiral amines and their application in catalysis is a field of intense research nih.govresearchgate.net. The development of synthetic routes to enantiomerically pure this compound would be a key enabler for exploring its potential in this exciting area.

Integration into Novel Materials Architectures

The distinct structural features of this compound make it a valuable component in the design and synthesis of innovative materials. Its amine functionality provides a reactive site for polymerization and molecular assembly, while the methoxyphenyl and thiolane moieties can impart desirable electronic and physical properties to the resulting materials.

Precursor for Polymer Synthesis and Modification

While specific research on the use of this compound as a direct precursor in large-scale polymer production is not extensively documented, its chemical structure suggests significant potential in this area. The primary amine group can readily participate in various polymerization reactions, such as condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. These polyamides would incorporate both the methoxyphenyl and the sulfur-containing thiolane ring into the polymer backbone, potentially influencing properties like thermal stability, solubility, and mechanical strength.

Furthermore, this compound can be utilized to modify existing polymers. Through grafting reactions, this compound can be attached as a side chain to a polymer backbone, thereby functionalizing the material with its specific chemical groups. This approach allows for the precise tuning of a polymer's surface properties or the introduction of new functionalities.

Potential Polymerization Reactions Resulting Polymer Type Potential Properties Influenced
Reaction with Dicarboxylic AcidsPolyamideThermal Stability, Mechanical Strength
Reaction with DiisocyanatesPolyureaElasticity, Hydrogen Bonding
Reaction with EpoxidesEpoxy ResinAdhesion, Chemical Resistance

Monomer in Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. youtube.comrsc.org The incorporation of heteroatoms like sulfur, found in the thiolane ring of this compound, is a known strategy to tune the electronic properties of these materials. rsc.org While direct polymerization of this compound into a fully conjugated system is challenging due to the saturated thiolane ring, it can serve as a crucial building block for creating more complex monomer units.

For instance, the methoxyphenylamine portion of the molecule can be chemically modified and coupled with other aromatic or heteroaromatic units to form a monomer suitable for electropolymerization or cross-coupling reactions. The thiolane ring, while not part of the conjugated path, would act as a bulky, electron-donating substituent, influencing the polymer's solubility, morphology, and solid-state packing. The synthesis of various 3-substituted thiophene (B33073) copolymers has demonstrated the potential for creating photoluminescent materials. researchgate.net

Monomer Component Potential Role in Conjugated Polymer Influenced Properties
MethoxyphenylamineElectron-donating groupHOMO/LUMO levels, Bandgap
Thiolane RingSolubilizing/Steric groupProcessability, Morphology

Component in Self-Assembled Systems

Self-assembly is a powerful bottom-up approach to creating ordered nanostructures. nih.gov The this compound molecule possesses functionalities that can drive self-assembly processes. The aromatic methoxyphenyl group can participate in π-π stacking interactions, while the amine group is capable of forming hydrogen bonds. These non-covalent interactions can direct the molecules to arrange themselves into well-defined architectures such as nanofibers, vesicles, or films.

The interplay between the different parts of the molecule—the polar amine, the aromatic ring, and the flexible thiolane ring—can lead to complex and stimuli-responsive self-assembled structures. For example, changes in pH could protonate the amine group, altering the intermolecular forces and potentially triggering a disassembly or rearrangement of the supramolecular structure. While specific studies on this compound in this context are limited, the principles of molecular self-assembly strongly suggest its potential for creating novel, functional soft materials. nih.gov

Molecular Feature Driving Force for Self-Assembly Potential Supramolecular Structure
Methoxyphenyl Groupπ-π StackingLamellar or columnar phases
Amine GroupHydrogen BondingSheets, ribbons, or networks
Thiolane Ringvan der Waals forces, steric effectsPacking and morphology control

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Pathways

The creation of N-(4-methoxyphenyl)thiolan-3-amine and its analogs currently relies on established synthetic transformations. However, the drive for greater efficiency, sustainability, and molecular diversity necessitates the development of new synthetic strategies.

Future research will likely focus on moving beyond traditional multi-step sequences towards more streamlined and atom-economical methods. One promising area is the adoption of continuous flow chemistry . nih.govuc.ptdurham.ac.ukresearchgate.netrsc.org Flow processes offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for automated, scalable production. nih.govuc.ptdurham.ac.ukresearchgate.netrsc.org For instance, a telescoped flow process could be designed to form the thiolane ring and subsequently introduce the N-aryl amine in a single, uninterrupted sequence, minimizing purification steps and resource consumption. nih.govuc.pt

Furthermore, the development of novel catalytic systems is paramount. This includes exploring new metal-catalyzed cross-coupling reactions for the C-N bond formation, potentially using more earth-abundant metals than the traditional palladium or copper catalysts. organic-chemistry.org The synthesis of various aryl thioethers has been achieved through methods like nickel-catalyzed cross-coupling, which could be adapted for N-aryl amine synthesis. nih.gov

Potential Synthetic ImprovementKey AdvantagesRelevant Research Area
Continuous Flow Synthesis Enhanced safety, scalability, reproducibility, process intensification. nih.govuc.ptrsc.orgProcess Chemistry, Green Chemistry
Novel Catalysis Use of earth-abundant metals, milder reaction conditions, broader substrate scope. organic-chemistry.orgnih.govOrganometallic Chemistry, Catalysis
One-Pot Procedures Reduced waste, time, and resource efficiency. tandfonline.comSynthetic Methodology

Exploration of Underutilized Reactivity Modes

The this compound scaffold possesses multiple sites for potential chemical modification that remain largely unexplored. Future research should aim to unlock this latent reactivity to generate novel derivatives with diverse functionalities.

A key area of interest is the direct C-H functionalization of the thiolane ring. tandfonline.comresearchgate.netnih.govthieme-connect.com This strategy avoids the need for pre-functionalized starting materials, offering a more direct and efficient route to substituted analogs. thieme-connect.com Techniques such as transition-metal catalysis or photoredox catalysis could be employed to selectively activate and modify the C-H bonds of the saturated heterocyclic ring. researchgate.netrsc.org

Additionally, visible-light photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. kaist.ac.krrsc.orgnih.govresearchgate.net This methodology could be applied to achieve novel transformations, such as the dehydrogenation of related saturated heterocycles to introduce aromaticity or the coupling of the amine with various partners. kaist.ac.krrsc.orgnih.govresearchgate.net The N-aryl amine moiety itself can be a substrate for photocatalytic reactions, enabling α-C(sp³)–H arylation to create more complex benzylic amine structures. rsc.org

Reactivity ModePotential OutcomeEnabling Technology
C-H Functionalization Direct installation of new functional groups on the thiolane ring. tandfonline.comresearchgate.netnih.govTransition-Metal Catalysis, Photoredox Catalysis
Photocatalytic Dehydrogenation Synthesis of aromatic analogs from saturated precursors. kaist.ac.krrsc.orgnih.govresearchgate.netVisible-Light Photoredox Catalysis
Ring-Opening Reactions Generation of linear sulfur- and nitrogen-containing compounds.Reagent-Based or Catalytic Methods
Oxidative Cyclization Formation of fused heterocyclic systems from disulfide intermediates. tandfonline.comresearchgate.nettandfonline.comOxidative Chemistry

Advanced In Situ Spectroscopic Studies of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new reactivity. Advanced in situ spectroscopic techniques provide a window into the dynamic processes occurring within a reaction vessel in real-time.

Future studies should employ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and in situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of this compound. youtube.com These methods allow for the identification of transient intermediates, the determination of reaction kinetics, and the elucidation of the precise roles of catalysts and reagents. youtube.comresearchgate.net For example, in situ spectroscopy can track the consumption of starting materials and the appearance of products and byproducts during a reductive amination process, providing invaluable data for process optimization. youtube.com By observing the reaction as it happens, researchers can gain insights that are impossible to obtain from traditional endpoint analysis. youtube.comopticsjournal.net

Integration with Machine Learning for Synthetic Route Prediction

The complexity of organic synthesis is increasingly being tackled with the aid of artificial intelligence (AI). Machine learning (ML) algorithms are becoming powerful tools for predicting reaction outcomes and designing novel synthetic pathways. rsc.orgarxiv.orgrsc.org

AI/ML ApplicationPotential ImpactKey Technology
Retrosynthesis Prediction Rapid identification of novel and efficient synthetic routes. rsc.orgarxiv.orgchemrxiv.orgTransformer Models, Graph Neural Networks
Reaction Condition Optimization Prediction of optimal solvents, catalysts, and temperatures. rsc.orgspecialchem.comSupervised Learning, Neural Networks
Property Prediction Forecasting the physicochemical and biological properties of new derivatives. nih.govspecialchem.comQuantitative Structure-Activity Relationship (QSAR)

Design of New Functional Materials incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive building block for the creation of novel functional materials. The sulfur-containing heterocycle and the electronically active N-aryl amine group can impart useful properties to polymers and small-molecule materials. thieme-connect.comnih.govbenthamdirect.comingentaconnect.comtandfonline.com

Research in this area could focus on incorporating this scaffold into the backbone of conducting polymers . Thiophene (B33073) derivatives are well-known for their applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. researchgate.netmdpi.com The N-(4-methoxyphenyl) group could further modulate the electronic properties of such polymers. rsc.org Additionally, the amine functionality provides a handle for further modification or for creating materials with specific adhesion properties. acs.org The development of materials from sulfur-containing heterocycles is a burgeoning field with applications ranging from pharmaceuticals to materials science. thieme-connect.comnih.govbenthamdirect.comingentaconnect.comtandfonline.comnih.govnih.gov

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)thiolan-3-amine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related N-(4-methoxyphenyl)acetamide derivative was synthesized by reacting 4-methoxyaniline with carbon disulfide under NaOH catalysis at 22°C, achieving yields of 78–85% . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst selection (e.g., palladium for cross-coupling), and maintaining inert atmospheres to prevent oxidation . Reaction monitoring via TLC or HPLC is critical for purity control.

Q. What biological activities have been reported for this compound derivatives?

Answer: Derivatives exhibit diverse activities:

  • Antimicrobial : Sodium acetyl(4-methoxyphenyl)aminothiocarbamate showed 100% inhibition of Fusarium oxysporum and Pectobacterium carotovorum at 0.4% concentration, outperforming standard antifungals .
  • Cardioprotective : A thiazole derivative with a 4-methoxyphenyl group reduced smooth muscle hypoxia-induced contraction more effectively than Levocarnitine and Mildronate .
  • Antitumor : Thieno-pyrimidin derivatives demonstrated cytotoxicity via kinase inhibition .

Q. How is the purity and structural integrity of this compound validated?

Answer: Standard methods include:

  • Elemental analysis for empirical formula verification.
  • Spectroscopy : IR (C=O, S-H stretches), 1H/ 13C^1 \text{H}/\ ^{13}\text{C} NMR (aromatic proton shifts at δ 6.8–7.2 ppm), and mass spectrometry for molecular ion confirmation .
  • Chromatography : HPLC with UV detection at 254 nm for purity assessment.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, heterocyclic rings) influence the biological activity of this compound derivatives?

Answer:

  • Methoxy position : Para-substitution (4-methoxy) enhances electron-donating effects, improving receptor binding .
  • Heterocyclic additions : Thiazole or pyrimidine rings increase metabolic stability and target specificity. For example, a thieno-pyrimidin derivative inhibited tumor growth by 60% in murine models .
  • Sulfonyl groups : Introducing sulfonamide moieties (e.g., in benzo[d]thiazol derivatives) enhances antimicrobial activity by disrupting bacterial membrane integrity .

Q. What methodologies are used to resolve contradictions in reported biological activities (e.g., varying IC50_{50}50​ values across studies)?

Answer: Contradictions may arise from differences in:

  • Assay conditions : Standardize protocols (e.g., pH, temperature) and use reference compounds (e.g., TMTD for antifungal assays) .
  • Cell lines : Validate using isogenic models or primary cells to reduce genetic variability.
  • Data normalization : Express activity relative to internal controls (e.g., ATP levels for cytotoxicity assays) .

Q. How can computational modeling guide the optimization of this compound for target-specific interactions?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., CYP450) or receptors (e.g., G-protein-coupled receptors).
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity trends .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. What advanced techniques are employed to study the compound’s mechanism of action in pharmacological contexts?

Answer:

  • SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics to targets like EGFR or HER2 .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing suspected pathways (e.g., MAPK/ERK in cancer cells) .
  • Metabolomics : LC-MS profiling to identify downstream metabolites and pathway disruptions .

Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., bioavailability, half-life)?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility.
  • Prodrug strategies : Mask amine groups with acetyl or PEG moieties to prolong circulation time .
  • Crystallography : Solve X-ray structures to guide steric hindrance minimization (e.g., resolving dihedral angles in thiolan-3-amine derivatives) .

Methodological Considerations

Q. How to address low yields in multi-step syntheses of this compound derivatives?

Answer:

  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for cross-coupling steps.
  • Microwave-assisted synthesis : Reduce reaction times from 24h to 1h while maintaining >90% yield .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography for impurity removal.

Q. What are the best practices for evaluating in vivo efficacy while minimizing toxicity?

Answer:

  • Dose-ranging studies : Start with 10 mg/kg in rodent models, monitoring liver enzymes (ALT/AST) and renal function (creatinine).
  • Toxicogenomics : RNA-seq to identify off-target gene expression changes.
  • Formulation : Use nanoemulsions or liposomes to enhance delivery and reduce systemic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.